Home > Products > Screening Compounds P7221 > Butalbital, aspirin and caffeine
Butalbital, aspirin and caffeine - 51005-25-5

Butalbital, aspirin and caffeine

Catalog Number: EVT-260271
CAS Number: 51005-25-5
Molecular Formula: C28H34N6O9
Molecular Weight: 598.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This product has been discontinued (DEA controlled substance). Aspirin mixture with Butalbital and Caffeine is combination drug of butalbital, caffeine and aspirin.
Classification
  • Butalbital: Classified as a barbiturate, it acts as a sedative and muscle relaxant.
  • Aspirin: A non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes, reducing pain and inflammation.
  • Caffeine: A methylxanthine stimulant that enhances the analgesic effects of aspirin and butalbital.
Synthesis Analysis

The synthesis of butalbital, aspirin, and caffeine involves distinct chemical processes for each component:

  1. Butalbital:
    • Synthesized from barbituric acid through alkylation reactions. The key steps include:
      • Reaction of barbituric acid with isobutyl bromide to form 5-isobutylbarbituric acid.
      • Further reaction with allyl bromide leads to butalbital.
    • Typical reaction conditions involve heating in the presence of a base, such as sodium ethoxide.
  2. Aspirin:
    • Prepared through the esterification of salicylic acid with acetic anhydride:
      • Salicylic acid reacts with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) to yield acetylsalicylic acid (aspirin).
    • The reaction is typically conducted at elevated temperatures (around 70-80°C) for several hours.
  3. Caffeine:
    • Derived from xanthine through methylation processes:
      • Theobromine is methylated using methyl iodide or dimethyl sulfate in the presence of a base to produce caffeine.
    • Reaction conditions usually require heating and careful handling due to the toxicity of reagents.
Molecular Structure Analysis

The molecular structures of the components are as follows:

  • Butalbital: C13_{13}H18_{18}N2_{2}O3_{3}
    • Contains a barbituric acid core with alkyl groups that enhance its lipophilicity.
  • Aspirin (Acetylsalicylic Acid): C9_{9}H8_{8}O4_{4}
    • Features an acetyl group attached to the hydroxyl group of salicylic acid.
  • Caffeine: C8_{8}H10_{10}N4_{4}O2_{2}
    • Contains a purine structure with three methyl groups contributing to its stimulant properties.

Molecular Interactions

The combination of these molecules allows for synergistic effects in pain relief, where caffeine enhances the absorption and efficacy of both aspirin and butalbital.

Chemical Reactions Analysis

The interactions among butalbital, aspirin, and caffeine primarily involve pharmacokinetic processes rather than traditional chemical reactions. Key points include:

  • Absorption: All three compounds are rapidly absorbed when taken orally. Caffeine enhances the absorption rate of aspirin and butalbital.
  • Metabolism:
    • Butalbital is metabolized primarily in the liver via oxidation.
    • Aspirin is hydrolyzed to salicylic acid and acetic acid, which also occurs in hepatic metabolism.
    • Caffeine undergoes demethylation primarily via cytochrome P450 enzymes (CYP1A2).
Mechanism of Action

The mechanism of action for butalbital, aspirin, and caffeine involves multiple pathways:

  1. Butalbital:
    • Acts on the central nervous system by enhancing inhibitory neurotransmission (GABAergic activity), leading to sedation and muscle relaxation.
  2. Aspirin:
    • Inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in pain signaling.
  3. Caffeine:
    • Functions as an adenosine receptor antagonist, promoting wakefulness and enhancing pain relief by increasing cerebral blood flow while counteracting sedation caused by butalbital.

Synergistic Effects

The combination results in enhanced analgesic effects compared to each component alone, particularly in alleviating headache symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Butalbital: White crystalline powder; melting point around 150°C; soluble in organic solvents like ethanol.
  • Aspirin: White crystalline solid; melting point approximately 135°C; slightly soluble in water but soluble in organic solvents.
  • Caffeine: White crystalline powder; melting point around 235°C; highly soluble in water.

Chemical Properties

  • Stability varies among components; butalbital is sensitive to light and moisture.
  • Aspirin can hydrolyze over time, especially in aqueous solutions, leading to reduced efficacy.
Applications

The primary application of butalbital, aspirin, and caffeine is in the treatment of tension-type headaches and migraines. Clinical studies indicate that this combination provides effective relief from headache symptoms by leveraging the distinct pharmacological properties of each component:

  1. Headache Relief: Effective for acute migraine attacks and tension headaches due to its multi-targeted approach.
  2. Combination Therapy: Often used when other non-opioid analgesics have proven inadequate.
  3. Research Applications: Investigated for potential use in other pain-related conditions due to its unique pharmacodynamics.
Historical Development and Clinical Adoption

Origins of Barbiturate Use in Headache Management

Barbiturates emerged as central nervous system depressants in the early 20th century, with phenobarbital (introduced in 1912) becoming a cornerstone for seizure control and sedation. By the 1930s, researchers recognized barbiturates' potential for headache management due to their muscle-relaxing and anxiolytic properties, which addressed the dual physiological and psychological components of tension-type headaches [1] [7]. Among derivatives, butalbital (5-allyl-5-isobutylbarbituric acid) was synthesized as an intermediate-acting barbiturate with a duration of action balancing efficacy and tolerability. Its pharmacological profile – depression of sensory cortex activity and alteration of cerebellar function – positioned it as a candidate for headache relief, particularly when combined with analgesics [4] [7].

The isolation of butalbital reflected a broader trend: the strategic modification of barbituric acid's C5 position to optimize therapeutic effects. While barbiturates like secobarbital and pentobarbital gained prominence as sedatives, butalbital's specificity for tension headache emerged through clinical observation. By the 1950s, it became evident that barbiturates alone were insufficient for complex headache syndromes, prompting exploration of combination therapies. This era established butalbital's clinical niche, distinct from other barbiturates, due to its purported ability to mitigate the central nervous system hyperexcitability associated with muscle contraction headaches [1] [4].

Table 1: Key Barbiturates in Clinical Use and Their Introduction Timeline [1] [7]

Generic NameTrade NameYear IntroducedPrimary Initial UseDuration of Action
PhenobarbitalLuminal1912Sedation, SeizuresLong
ButalbitalFiorinal~1950sHeadache CombinationsIntermediate
SecobarbitalSeconal1934Hypnosis, SedationShort
PentobarbitalNembutal1930Anesthesia, SedationShort

Evolution of Polypharmacy in Analgesic Formulations

The mid-20th century witnessed a paradigm shift from single-agent analgesics to fixed-dose combinations targeting headache pathophysiology through complementary mechanisms. Aspirin (acetylsalicylic acid), a prostaglandin synthesis inhibitor with anti-inflammatory and analgesic properties, provided peripheral pain relief but was often inadequate for severe tension headaches or migraines. Caffeine, a methylxanthine adenosine antagonist, was observed to enhance analgesic efficacy by approximately 40% through increased absorption and possibly central modulation of pain pathways [3] [9]. Butalbital added a central nervous system depressant component, reducing anxiety and muscle tension perceived as drivers of "muscle contraction" headaches [4] [8].

The first fixed-dose combination, Fiorinal (butalbital 50mg, aspirin 325mg, caffeine 40mg), emerged in the 1950s-1960s as a strategic formulation to address multifactorial headache mechanisms. Clinical adoption was driven by observational studies suggesting superior efficacy compared to monotherapies for certain headache subtypes. Crucially, this combination exemplified pharmacologic synergy: aspirin and caffeine directly enhanced analgesic effects, while butalbital countered caffeine's potential anxiolytic effects and provided sedative benefits. Later, Fioricet replaced aspirin with acetaminophen, catering to patients with aspirin intolerance or bleeding risks, though the triple therapeutic rationale remained consistent [4] [6] [7].

Despite widespread use, robust controlled trials validating the triple combination's superiority over dual combinations or modern alternatives were historically limited. A pivotal study highlighted in the search results compared sumatriptan/naproxen against butalbital/acetaminophen/caffeine/codeine and placebo, finding both active treatments effective but noting the barbiturate combination carried higher risks of medication-overuse headache [8]. This underscored a persistent tension in polypharmacy: convenience and perceived efficacy versus long-term risks.

Table 2: Evolution of Major Analgesic Combination Formulations [1] [4] [8]

Brand Name (Approx Era)Active ComponentsTherapeutic RationaleTargeted Condition
Fiorinal (1950s-60s)Butalbital + Aspirin + CaffeineBarbiturate sedation, NSAID analgesia, Caffeine potentiationTension headache, Muscle contraction headache
Fioricet (1960s-70s)Butalbital + Acetaminophen + CaffeineSubstitution for aspirin-sensitive patientsTension headache
Fiorinal w/ Codeine (1970s)Butalbital + Aspirin + Caffeine + CodeineAdded opioid analgesia for severe painSevere tension headache
Esgic/Fioricet w/ CodeineButalbital + Acetaminophen + Caffeine + CodeineOpioid addition without aspirinSevere headache in aspirin-intolerant patients

Regulatory Milestones in Combination Drug Approval

The U.S. Food and Drug Administration (FDA) initially approved butalbital/aspirin/caffeine combinations under grandfather clauses or pre-1962 efficacy standards, reflecting the regulatory landscape for established drugs. Formal recognition came through the FDA's determination that the combination was "safe and effective" for tension headache symptom complexes when other treatments failed, though not specifically for migraines [5] [9]. This approval carried significant restrictions: labeling emphasized use only when alternative analgesics proved inadequate and limited duration to avoid dependence and medication-overuse headache (MOH) [4] [7].

A critical regulatory shift occurred with the growing recognition of abuse potential and MOH risk. By the 2000s, epidemiological studies linked butalbital combinations to headache chronification, prompting the American Academy of Neurology and the American Headache Society to caution against first-line use. In 2013, the latter explicitly recommended against butalbital for migraine, citing high risks of dependency and transition to chronic daily headache [7] [8]. This spurred FDA-mandated labeling updates emphasizing strict usage limits (e.g., ≤3 days/month) and contraindications in patients with substance use disorders [9].

The most stringent regulatory response has been the Opioid Analgesic REMS (Risk Evaluation and Mitigation Strategy). While initially targeting opioids, its expansion to butalbital/codeine combinations (e.g., Fiorinal with Codeine) imposed stringent prescribing controls, mandatory patient education, and pharmacy distribution monitoring [5] [10]. For non-opioid combinations like Fiorinal, the FDA issued safety communications highlighting barbiturate dependence risks, reinforcing their status as drugs of last resort. These measures crystallized the regulatory tension: maintaining access for refractory patients while mitigating public health risks associated with barbiturate-containing analgesics.

Table 3: Key Regulatory Milestones for Butalbital/Aspirin/Caffeine Combinations [5] [7] [9]

Year RangeRegulatory ActionAgency/EntityClinical Impact
Pre-1962Initial market approval under existing rulesFDAEstablished availability but limited efficacy/safety scrutiny
1980sFormal recognition as "safe and effective" for tension headache symptom complexFDADefined therapeutic niche; mandated warning labels on dependence
2013Recommendation against use for migraineAmerican Headache SocietyShifted prescribing patterns away from first-line use
2020-2023Inclusion in Opioid Analgesic REMS (for codeine-containing versions); Boxed Warnings on addiction and respiratory depressionFDARestricted distribution, mandated patient education, and pharmacy monitoring
2023-2024Updated Boxed Warnings on life-threatening risks and neonatal opioid withdrawalFDAEnhanced prescriber and patient risk awareness

Properties

CAS Number

51005-25-5

Product Name

Butalbital, aspirin and caffeine

IUPAC Name

2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C28H34N6O9

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3

InChI Key

YTPUIQCGRWDPTM-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Solubility

Soluble in DMSO

Synonyms

aspirin - butalbital - caffeine
aspirin, butalbital and caffeine drug combination
aspirin, butalbital, caffeine drug combination
Dolomo
Fiorinal

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.